N-allyl-1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-prop-2-enyl-5-pyrrol-1-ylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-4-9-20-18(24)17-13-21-23(19(17)22-10-5-6-11-22)16-8-7-14(2)15(3)12-16/h4-8,10-13H,1,9H2,2-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTZACGLKMGMAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C=N2)C(=O)NCC=C)N3C=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-allyl-1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, including its anti-inflammatory, anti-cancer, and antimicrobial effects, supported by data tables and research findings.
Molecular Structure:
- Molecular Formula: CHNO
- Molecular Weight: 320.4 g/mol
- CAS Number: 1207011-33-3
The structure features a pyrazole ring, which is known for its biological activity, particularly in medicinal applications. The presence of the pyrrole and dimethylphenyl groups enhances its potential as a therapeutic agent.
Anticancer Activity
Recent studies indicate that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Research has shown that pyrazoles can inhibit various cancer cell lines through multiple mechanisms.
| Study | Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|---|
| Umesha et al. (2009) | MCF-7 (breast cancer) | 18.5 | Induction of apoptosis |
| Umesha et al. (2009) | MDA-MB-231 (breast cancer) | 16.2 | Synergistic effect with doxorubicin |
| PMC8175933 (2021) | Various tumor cells | 10–40 | Inhibition of BRAF(V600E), EGFR |
The compound's ability to induce apoptosis in cancer cells and its synergistic effects with established chemotherapeutics like doxorubicin highlight its potential as an anticancer agent.
Anti-inflammatory Activity
This compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes.
| Study | Inflammatory Model | Effect |
|---|---|---|
| MDPI (2024) | Rat paw edema model | Significant reduction in swelling |
| ResearchGate (2024) | Carrageenan-induced inflammation | Dose-dependent inhibition of COX activity |
These findings suggest that the compound may be useful in treating inflammatory diseases by modulating COX activity.
Antimicrobial Activity
The antimicrobial potential of this compound has been explored in various studies. Pyrazoles are recognized for their broad-spectrum antimicrobial properties.
| Study | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Science.gov (2018) | Staphylococcus aureus | 32 μg/mL |
| Science.gov (2018) | Escherichia coli | 16 μg/mL |
The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
Case Studies and Research Findings
Several case studies have illustrated the biological activity of this compound:
-
Combination Therapy in Breast Cancer:
- A study conducted by Umesha et al. tested the compound in combination with doxorubicin on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated enhanced cytotoxicity compared to doxorubicin alone, suggesting a potential for combination therapies in clinical settings.
-
Anti-inflammatory Effects:
- In vivo studies on rat models showed that the compound significantly reduced paw edema induced by carrageenan, supporting its use as a non-steroidal anti-inflammatory drug (NSAID).
-
Antimicrobial Efficacy:
- The compound was tested against various pathogens, showing promising results that warrant further investigation into its application as an antimicrobial agent.
Comparison with Similar Compounds
Table 2: Comparative Physicochemical Data
Key Observations:
Q & A
Q. What are the common synthetic routes for N-allyl-1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, and how are intermediates purified?
The synthesis typically involves a multi-step process starting with a 1,5-diarylpyrazole core. Key steps include:
- Condensation reactions to introduce the allyl and pyrrole substituents.
- Functional group modifications (e.g., carboxamide formation via coupling with activated carboxylic acids).
Purification often employs column chromatography (silica gel, gradient elution) and recrystallization from solvents like ethanol or acetone. Purity is confirmed via HPLC (>95%) and melting point analysis .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substitution patterns (e.g., allyl group protons at δ 5.1–5.8 ppm).
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 393.1812).
- X-ray Crystallography: Resolves 3D structure, including dihedral angles between aryl rings (e.g., 74.03° in analogous pyrazoles) .
Q. How is the compound’s stability assessed under different storage conditions?
Stability studies involve:
- Thermogravimetric Analysis (TGA): Determines decomposition temperatures.
- Accelerated Stability Testing: Samples stored at 40°C/75% RH for 6 months, analyzed via HPLC for degradation products (e.g., hydrolysis of the carboxamide group) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Conflicting results (e.g., variable IC values in kinase assays) may arise from:
- Structural isomerism: Pyrazole substituent orientation impacts target binding.
- Assay conditions: Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration).
Methodological solutions: - Perform dose-response curves under standardized conditions.
- Use molecular docking to compare binding modes across isoforms (e.g., kinase mutants) .
Q. What strategies optimize the compound’s selectivity for specific biological targets?
- Structure-Activity Relationship (SAR) studies: Systematic substitution of the pyrrole or dimethylphenyl groups.
- Fragment-Based Drug Design (FBDD): Replace the allyl group with bioisosteres (e.g., propargyl) to enhance hydrogen bonding.
- Computational screening with molecular dynamics (MD) simulations to predict off-target interactions .
Q. How can reaction yields be improved during large-scale synthesis?
- Design of Experiments (DOE): Optimize parameters like temperature (e.g., 80–100°C for condensation), solvent (DMF vs. DMSO), and catalyst (e.g., Pd(OAc) for cross-coupling).
- Flow Chemistry: Continuous processing reduces side reactions (e.g., dimerization) and improves reproducibility .
Q. What methodologies validate the compound’s mechanism of action in cellular assays?
- CRISPR-Cas9 Knockout Models: Confirm target dependency by deleting putative receptors (e.g., kinase X).
- Chemical Proteomics: Use clickable analogs (e.g., alkyne-tagged derivatives) to pull down interacting proteins .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in toxicity profiles across studies?
Variability in cytotoxicity (e.g., HepG2 vs. HEK293 cells) may reflect:
- Cell line-specific metabolism: CYP450 enzyme expression differences.
- Assay interference: Fluorescent compounds affecting resazurin-based assays.
Resolution: - Validate findings with orthogonal assays (e.g., ATP luminescence, colony formation).
- Perform transcriptomic profiling to identify detoxification pathways .
Q. Why do computational predictions of solubility conflict with experimental data?
- Limitations of LogP models: Neglect specific solvation effects (e.g., hydrogen bonding with pyrrole).
- Polymorphism: Crystalline vs. amorphous forms alter dissolution rates.
Solution: - Measure solubility via shake-flask method in biorelevant media (FaSSIF/FeSSIF).
- Characterize solid-state forms with powder X-ray diffraction (PXRD) .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Pyrazole Derivatives
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Allylation | Allyl bromide, KCO, DMF, 80°C | 78 | 97.2% |
| Carboxamide Formation | EDCl, HOBt, DCM, RT | 65 | 95.8% |
| Purification | Ethanol/water recrystallization | - | 99.1% |
| Adapted from analogous protocols |
Q. Table 2. Comparative Biological Activity of Analogues
| Substituent | IC (nM) Kinase X | Selectivity Ratio (Kinase X/Y) |
|---|---|---|
| Allyl | 12 ± 2 | 15:1 |
| Propargyl | 8 ± 1 | 22:1 |
| Data from docking and enzymatic assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
